trans-11-Tetradecenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradec-11-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINQJFQLQIYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041259 | |
| Record name | 11-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26532-95-6 | |
| Record name | 11-Tetradecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context of Sex Pheromone Discovery and Isolation Methodologies
The scientific understanding that insects communicate using chemical signals predates the chemical identification of these molecules. In the 1870s, French naturalist Jean-Henri Fabre observed that male great peacock moths could locate a single female from great distances, leading him to theorize they were guided by an odor imperceptible to humans. suterra.com However, the era of modern pheromone science began in 1959 when Adolf Butenandt and his team successfully isolated and identified the first insect sex pheromone. suterra.comwur.nlwikipedia.orgrutgers.edu This pioneering work involved extracting the glands from half a million female silkworm moths (Bombyx mori) to yield just 12 milligrams of the active compound, which they named bombykol. wur.nlwikipedia.orgnih.gov
The initial methodologies for pheromone identification were incredibly laborious, relying on the extraction of vast quantities of biological material followed by painstaking purification and behavioral assays to confirm activity. suterra.com Over the decades, technological advancements have revolutionized this process. The development of the electroantennogram (EAG) provided a crucial tool, allowing researchers to use an insect's antenna as a biological detector to screen for active compounds in complex mixtures. suterra.com The subsequent integration of sophisticated analytical techniques, such as gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR), has enabled the precise identification of pheromone structures from just a few individuals, a stark contrast to the massive efforts of early pioneers. suterra.com
Significance of Straight Chain Alkenyl Acetates in Interspecies Chemical Communication
trans-11-Tetradecenyl acetate (B1210297) belongs to a class of compounds known as Type I pheromones, which are typically straight-chain C10-C18 hydrocarbons with a terminal functional group, such as an acetate, alcohol, or aldehyde. tandfonline.comresearchgate.net These compounds are the most common type of sex pheromones found in female moths. nih.gov They are biosynthesized in a specialized pheromone gland, usually located on the abdomen, through modifications of fatty acid metabolic pathways. tandfonline.compnas.orgusda.gov
The specificity of chemical communication in insects is often achieved not by a single unique compound, but by a precise blend of several components. tandfonline.comnih.govnih.gov Different species may use the same compounds, but the ratio of these components in the pheromone blend is often species-specific. nih.gov This chemical distinction is crucial for reproductive isolation, ensuring that individuals only attract and mate with members of their own species. For instance, several species within the Tortricidae family, known as leafroller moths, use blends of (Z)- and (E)-11-tetradecenyl acetate, often with other compounds like dodecyl acetate, in varying ratios to create a unique signal. psu.edusemanticscholar.org
Below is a table detailing the use of straight-chain alkenyl acetates in the pheromone blends of several insect species, illustrating the compound's role in their chemical communication systems.
| Species | Family | Pheromone Components Including Alkenyl Acetates | Role of Blend |
| European Corn Borer (Ostrinia nubilalis) | Crambidae | A specific ratio of (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate defines distinct pheromone strains. researchgate.netresearchgate.neteje.cz | Mate attraction, reproductive isolation between strains. |
| Redbanded Leafroller (Argyrotaenia velutinana) | Tortricidae | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, and dodecyl acetate. psu.edu | The specific ratio of the two isomers is critical for attraction, while dodecyl acetate modifies close-range behavior. psu.edu |
| Large Fruit-tree Tortrix (Archips podana) | Tortricidae | (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate are major components. nih.gov | Sex pheromone for mate attraction. |
| Chilean Fruit Leaf Roller (Proeulia auraria) | Tortricidae | (E)-11-tetradecenyl acetate is the main component, blended with (Z)-11-tetradecenyl acetate, tetradecyl acetate, and (E)-11-tetradecenol. unirioja.es | All four components are behaviorally active and essential for optimal male attraction. unirioja.es |
| Currant Bud Moth (Euhyponomeutoides albithoracellus) | Yponomeutidae | A blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. researchgate.net | A 1:1 or 1:3 ratio of E:Z isomers was found to be most attractive to males. researchgate.net |
Stereoisomeric Context: the Importance of E and Z Configurations in Biological Activity
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of alkenyl acetates like 11-tetradecenyl acetate (B1210297), the presence of a carbon-carbon double bond restricts rotation, giving rise to geometric isomers known as (E)- and (Z)-isomers. The (E) configuration (from the German entgegen, meaning "opposite") corresponds to the trans isomer, where the higher-priority substituent groups are on opposite sides of the double bond. The (Z) configuration (from zusammen, meaning "together") corresponds to the cis isomer, where they are on the same side.
This seemingly subtle difference in spatial arrangement is of immense biological importance, as the olfactory receptors in an insect's antennae are highly specific and can exquisitely discriminate between these isomers. nih.govnih.gov The biological activity of a pheromone is often dependent on the precise stereochemistry of its components. nih.gov
A classic example of the critical role of E/Z isomerism is found in the European corn borer, Ostrinia nubilalis. This single species exists as two distinct pheromone strains, or races, which are defined by the ratio of (E)- and (Z)-11-tetradecenyl acetate in the female's pheromone blend. researchgate.netresearchgate.neteje.czbio-conferences.org
The Z-strain produces and responds to a pheromone blend that is predominantly (Z)-11-tetradecenyl acetate, with a typical ratio of approximately 97:3 (Z:E). researchgate.neteje.cznih.gov
The E-strain uses a reverse blend, with a typical ratio of about 1:99 or 4:96 (Z:E). researchgate.netresearchgate.neteje.cz
This difference in the pheromone signal acts as a primary mechanism for reproductive isolation between the two strains, even when they live in the same geographical area. researchgate.netresearchgate.net Males of one strain are strongly attracted to their own strain's pheromone blend and are not attracted to the blend of the other. researchgate.net
The following table summarizes the distinct pheromone systems of the two European corn borer strains.
| Pheromone Strain | Primary Pheromone Component | Isomeric Ratio (Z:E) | Male Response |
| Z-strain | (Z)-11-tetradecenyl acetate | ~97:3 | Strongly attracted to Z-strain blend. researchgate.netnih.gov |
| E-strain | (E)-11-tetradecenyl acetate | ~1:99 to 4:96 | Strongly attracted to E-strain blend. researchgate.neteje.cz |
Similarly, for the redbanded leafroller, Argyrotaenia velutinana, male response is optimal when (E)-11-tetradecenyl acetate is present in a ratio of about 7:93 relative to the (Z)-isomer. psu.edu Higher ratios of the trans isomer actually reduce the trap catch, demonstrating that the correct isomeric balance is essential for attraction and that an incorrect ratio can be inhibitory. psu.edu This highlights the high degree of specialization in the insect olfactory system, where the geometry of a molecule is a key determinant of its biological function.
Biosynthesis and Genetic Regulation of trans-11-Tetradecenyl Acetate Production
The production of this compound, a key component in the chemical communication of many insect species, is a finely tuned process involving a series of enzymatic reactions. This intricate biosynthetic pathway begins with common fatty acid precursors and culminates in a species-specific pheromone molecule. The genetic and biochemical mechanisms underlying this transformation, from precursor elongation and desaturation to the final reduction and acetylation steps, have been the subject of extensive research.
Chemosensory Perception and Neurobiological Mechanisms
Peripheral Olfactory System Architecture and Function
The peripheral olfactory system in male moths is exquisitely adapted for detecting female-released sex pheromones. This system is characterized by specialized anatomical structures on the antennae and a series of molecular interactions that ensure the specific and sensitive detection of pheromone components like trans-11-tetradecenyl acetate (B1210297).
Anatomical Distribution and Morphology of Olfactory Sensilla
The antennae of male moths are adorned with various types of olfactory sensilla, which are porous, hair-like structures housing the olfactory receptor neurons (ORNs). The primary sensilla responsible for detecting sex pheromones are the long sensilla trichodea. uni-konstanz.deoup.com In male Ostrinia nubilalis, these sensilla are particularly abundant compared to females. oup.com
Studies on O. nubilalis have identified three main types of sensilla trichodea (A, B, and C) on the male antennae. biologists.com These types are distinguished by the number of ORNs they contain—three, two, and one, respectively. biologists.com The ORNs that specifically detect pheromone components, including trans-11-tetradecenyl acetate, are housed within these sensilla. biologists.comd-nb.info
The axons of these ORNs project from the antenna to the primary olfactory center in the moth's brain, the antennal lobe (AL). mpg.denih.govscienceopen.com The AL is composed of spherical neuropils called glomeruli. uni-konstanz.de Pheromone-sensitive ORNs terminate in a distinct, male-specific region of the AL known as the macroglomerular complex (MGC). uni-konstanz.dempg.denih.gov The MGC in O. nubilalis is comprised of three enlarged glomeruli. mpg.deresearchgate.net This anatomical segregation ensures that pheromone signals are processed separately from general environmental odors, which are processed in the ordinary glomeruli. uni-konstanz.denih.govfrontiersin.org
Within the O. nubilalis MGC, there is further specialization. It consists of two major, intertwined compartments—a large medial glomerulus and a smaller lateral one. nih.govresearchgate.net The specific glomerulus that an ORN targets depends on the pheromone component it detects. This specialized architecture establishes a clear "labeled-line" system, where information about a specific pheromone component is channeled to a dedicated processing unit in the brain. nih.gov
**Table 1: Glomerular Organization in the Antennal Lobe of Male *Ostrinia nubilalis***
| Feature | Description | Source(s) |
|---|---|---|
| Total Glomeruli | Approximately 66 in males. | researchgate.net |
| Specialized Structure | Macroglomerular Complex (MGC) for pheromone processing. | uni-konstanz.dempg.denih.gov |
| MGC Components | Three enlarged glomeruli: a large medial glomerulus, a smaller lateral glomerulus, and a posterior glomerulus. | researchgate.netresearchgate.net |
| Function | The MGC is sexually dimorphic and processes inputs from pheromone-sensitive ORNs. | uni-konstanz.de |
| General Odor Processing | Handled by approximately 64 ordinary glomeruli. | nih.gov |
Role of Odorant Binding Proteins in Pheromone Transport and Solubilization
Before a lipophilic pheromone molecule like this compound can activate a receptor neuron, it must traverse the aqueous sensillum lymph that fills the interior of the sensillum hair. This transport is facilitated by a class of small, soluble proteins known as Odorant Binding Proteins (OBPs), and more specifically, Pheromone Binding Proteins (PBPs) in the context of pheromone perception.
OBPs are highly concentrated within the sensillum lymph. Their primary role is to capture airborne pheromone molecules that enter through the sensillar pores, solubilize them in the aqueous environment, and transport them to the dendritic membranes of the ORNs where the olfactory receptors are located. This process is crucial for concentrating the odorant at the receptor site and for the rapid inactivation of the signal after stimulation ceases.
In the European corn borer, Ostrinia nubilalis, specific PBPs have been identified that are crucial for the detection of its pheromone components. While the specific binding dynamics of a PBP with this compound are complex and involve precise molecular interactions, the general mechanism is well-understood. The PBP binds the pheromone molecule within a hydrophobic pocket, undergoes a conformational change, and shuttles it to the olfactory receptor. This interaction is a key step in ensuring the high sensitivity and specificity of the pheromone detection system.
Functional Characterization of Olfactory Receptor Neurons (ORNs)
The functional specificity of the olfactory system is ultimately determined by the response characteristics of the Olfactory Receptor Neurons (ORNs). Each ORN is typically tuned to detect a specific chemical compound. In male moths, ORNs housed within the same sensillum trichodeum are specialized to respond to different components of the female's pheromone blend. biologists.com
In Ostrinia nubilalis, which exists in two distinct pheromone strains (E and Z), the ORNs show a remarkable specificity. d-nb.info The E-strain uses a blend dominated by this compound (E11-14:OAc), while the Z-strain uses a blend dominated by its geometric isomer, (Z)-11-tetradecenyl acetate (Z11-14:OAc). biologists.comd-nb.info
Electrophysiological techniques, such as Single Sensillum Recording (SSR), have been used to characterize the responses of these neurons. mdpi.com These studies have revealed that in the E-strain of O. nubilalis, a specific type of ORN, typically characterized by a large spike amplitude in recordings, is highly sensitive and narrowly tuned to E11-14:OAc. d-nb.infooup.com Another ORN, colocalized in the same sensillum and producing a smaller spike, responds to the minor component, Z11-14:OAc. oup.comnih.gov This situation is reversed in the Z-strain, where the large-spiking neuron is tuned to Z11-14:OAc. d-nb.infooup.com
This functional specialization at the neuronal level is the first and most critical step in decoding the pheromone blend. The relative firing rates of these different ORN types provide the brain with precise information about the ratio of components in the pheromone plume, allowing the male to distinguish females of his own strain. nih.gov
**Table 2: ORN Response Specificity in E-Strain *Ostrinia nubilalis***
| Neuron Type (by Spike Amplitude) | Primary Ligand | Function | Source(s) |
|---|---|---|---|
| Large-spiking ORN | This compound (E11-14:OAc) | Detects the major pheromone component. | d-nb.infooup.com |
| Small-spiking ORN | (Z)-11-Tetradecenyl acetate (Z11-14:OAc) | Detects the minor pheromone component. | oup.comnih.gov |
| Medium-spiking ORN | (Z)-9-Tetradecenyl acetate (Z9-14:OAc) | Detects a behavioral antagonist. | nih.gov |
Molecular Mechanisms of Pheromone Receptor Activation
The activation of an ORN is a molecular process that begins with the binding of a pheromone ligand to a specific olfactory receptor protein embedded in the neuron's dendritic membrane. This event initiates a signal transduction cascade that converts the chemical signal into an electrical one.
Ligand-Receptor Binding Kinetics and Specificity of Olfactory Receptors (ORs)
The specificity of pheromone detection is rooted in the molecular structure of Olfactory Receptors (ORs). These are transmembrane proteins that exhibit high-affinity binding to specific ligands. In moths, the pheromone receptors (PRs) are a specialized subfamily of ORs.
For this compound, a specific receptor, OnubOR3, has been identified in O. nubilalis as being highly responsive to this compound. researchgate.net Functional studies using heterologous expression systems, such as in Xenopus oocytes, have confirmed the tuning of specific ORs. For instance, in the beet webworm Loxostege sticticalis, the receptor LstiPR2 was shown to respond specifically to E11-14:OAc. mdpi.com
The binding between the pheromone and the receptor is highly specific, determined by the shape and chemical properties of both the ligand and the receptor's binding pocket. This specificity ensures that the neuron fires only in the presence of the correct pheromone component. However, some PRs exhibit a degree of broader tuning. For example, OnubOR3 and OnubOR6 in O. nubilalis can also respond to related 16-carbon acetates, suggesting a potential pre-adaptation for recognizing other compounds. researchgate.net This molecular specificity at the receptor level is the foundation of the labeled-line coding system, ensuring a faithful representation of the pheromone signal is transmitted to the brain.
Signal Transduction Pathways in ORNs
Upon binding of a ligand like this compound to its specific OR, a conformational change in the receptor protein is induced. Insect ORs are unique in that they form a receptor-ion channel complex. The OR itself is a ligand-gated ion channel, which is typically associated with a highly conserved co-receptor protein known as Orco.
The binding of the pheromone to the receptor subunit is thought to gate the ion channel, leading to an influx of cations into the neuron. This influx of positive ions depolarizes the dendritic membrane, generating a receptor potential. If this receptor potential is strong enough to reach the threshold at the neuron's spike initiation zone, it will trigger a series of action potentials (spikes) that propagate down the axon to the antennal lobe.
This mechanism, where the receptor itself is an ion channel, is known as an ionotropic transduction pathway. It is a very rapid mechanism, allowing the olfactory system to respond quickly to the fluctuating concentrations of pheromones in an odor plume. This rapid onset and termination of the signal are critical for the insect to navigate effectively toward the source of the pheromone.
Central Nervous System Processing of Pheromonal Cues
The central nervous system of insects has a specialized and highly organized structure for processing pheromone signals. This system ensures that the insect can distinguish between the pheromones of its own species and those of others, and respond appropriately.
In many insect species, particularly moths, the primary olfactory center in the brain, the antennal lobe (AL), contains a sexually dimorphic structure known as the macroglomerular complex (MGC). lu.semdpi.comnih.gov This complex is specialized for processing sex pheromone information. The MGC is comprised of several enlarged glomeruli, which are spherical neuropil structures where olfactory sensory neurons (OSNs) from the antennae form synaptic connections with AL interneurons. lu.senih.gov
Research on various moth species, including the European corn borer, Ostrinia nubilalis, has shown that OSNs sensitive to specific pheromone components, such as this compound (also known as E11-14:OAc) and its isomer (Z)-11-tetradecenyl acetate (Z11-14:OAc), project to distinct glomeruli within the MGC. lu.sebiologists.comresearchgate.net For instance, in the E-strain of O. nubilalis, where E11-14:OAc is the major pheromone component, OSNs responding to this compound send their axons to the large medial glomerulus of the MGC. biologists.comresearchgate.net Conversely, in the Z-strain, where Z11-14:OAc is the major component, the OSNs responding to it target the medial glomerulus, while the E11-14:OAc responsive neurons project to a smaller, lateral glomerulus. researchgate.net This demonstrates a clear functional topology within the MGC, where specific glomeruli are dedicated to processing information about individual pheromone components. lu.sebiologists.comresearchgate.netoup.com The size of these glomeruli often correlates with the relative importance of the pheromone component they process. researchgate.netfrontiersin.org
The MGC is strategically located near the entrance of the antennal nerve, allowing for rapid processing of incoming pheromonal signals. d-nb.info This anatomical and functional segregation ensures a high degree of specificity in the initial stages of pheromone perception. lu.semdpi.com
The precise ratio of pheromone components, including stereoisomers like this compound and (Z)-11-tetradecenyl acetate, is often crucial for eliciting a behavioral response. lu.senih.gov The integration of this complex information begins in the antennal lobe, mediated by two main types of interneurons: projection neurons (PNs) and local interneurons (LNs).
Projection neurons transmit olfactory information from the glomeruli of the MGC to higher brain centers like the mushroom bodies and the lateral protocerebrum. mdpi.com Studies in Ostrinia nubilalis have revealed PNs that respond specifically to either E11-14:OAc or Z11-14:OAc, with their dendritic branches confined to the corresponding glomerulus within the MGC. biologists.comresearchgate.net However, researchers have also identified PNs that respond to blends of these isomers, suggesting a role in integrating information about the pheromone ratio. biologists.com These blend-sensitive PNs often have arborizations in multiple MGC glomeruli. biologists.com
Local interneurons, which typically have their arborizations within the AL, also play a critical role in shaping the olfactory signal. lu.semdpi.com Some LNs in O. nubilalis have been found to respond to both E11-14:OAc and Z11-14:OAc, and their widespread arborizations across many glomeruli suggest they are involved in modulating and integrating the inputs from different OSN populations. mdpi.combiologists.com This integration at the level of interneurons is essential for the ratiometric decoding of the pheromone signal, allowing the male moth to distinguish the precise blend emitted by a conspecific female. mdpi.comresearchgate.net
The response of these interneurons is not always a simple summation of the inputs. For example, the presence of plant volatiles can modulate the response of MGC neurons to pheromone components, sometimes leading to suppression or enhancement of the signal. mdpi.com This indicates that the integration of pheromonal cues is a dynamic process influenced by the broader olfactory context.
The processing of pheromonal cues, including this compound, within the MGC is the first critical step in a neural circuit that ultimately drives behavioral responses like upwind flight and mating attempts. prolekarniky.czpsu.edu After initial processing in the antennal lobe, information is relayed by projection neurons to higher-order brain centers. mdpi.com
The specific pathways and neural circuits that translate the detection of a pheromone blend into a complex behavioral sequence are an active area of research. However, it is established that the output from the MGC is essential for mate recognition and orientation. prolekarniky.cznih.gov The distinct neural representation of individual pheromone components and their specific ratios within the MGC provides the foundation for this behavioral discrimination. nih.govnih.gov
Studies in the European corn borer, O. nubilalis, have shown that the behavioral preference for different ratios of E11-14:OAc and Z11-14:OAc is directly linked to the organization of the peripheral and antennal lobe circuits. nih.govnih.govmdpi.com The shift in preference between the E- and Z-strains is thought to originate at the level of the olfactory sensory neurons, with a corresponding reversal in the functional topology of the MGC. biologists.commdpi.com This demonstrates a tightly coupled evolution of pheromone production, peripheral detection, and central processing that ensures reproductive isolation. nih.govnih.gov The neural activity generated in response to the correct pheromone blend is then integrated with other sensory inputs, such as visual cues of motion, to guide the male's flight towards the female. psu.edu
Integration of Stereoisomeric and Blend Ratio Information by Interneurons
Electrophysiological and Neurophysiological Assessment Methodologies
A variety of sophisticated techniques are employed to study the insect olfactory system's response to pheromones like this compound. These methods allow researchers to probe the function of individual neurons and the activity of larger neural populations.
For more detailed analysis, single sensillum recording (SSR) is used. wikipedia.orgnih.gov This technique allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum (a sensory hair on the antenna). wikipedia.orgnih.gov SSR has been instrumental in demonstrating the specificity of OSNs to this compound. For example, in the beet webworm, Loxostege sticticalis, SSR revealed that a specific type of neuron (the "a" neuron) within the sensilla trichodea responds specifically to E11-14:OAc. researchgate.netnih.gov Similarly, in different strains of the European corn borer, SSR has been used to identify distinct populations of OSNs that are narrowly tuned to either E11-14:OAc or its Z-isomer. mdpi.comoup.com These recordings can also reveal how the firing rates of different neurons encode the ratio of components in a pheromone blend. oup.com
Table 1: Comparison of Electrophysiological Recording Techniques
| Technique | Description | Key Findings for this compound |
| Electroantennography (EAG) | Measures the summed potential from all responding neurons on the antenna. researchgate.net | Demonstrates overall antennal sensitivity; male antennae of relevant species show strong responses to E11-14:OAc. researchgate.netnih.gov |
| Single Sensillum Recording (SSR) | Records action potentials from one or a few neurons within a single sensillum. wikipedia.orgnih.gov | Identifies specific OSNs narrowly tuned to E11-14:OAc and helps decipher the neural code for pheromone blend ratios. researchgate.netnih.govoup.com |
Calcium imaging is a powerful technique that allows for the visualization of neural activity in real-time. rsc.org By introducing a calcium-sensitive fluorescent dye or protein (like GCaMP) into neurons, researchers can observe changes in intracellular calcium concentration that occur when a neuron is activated. researchgate.netnih.govfrontiersin.org This method has been applied to the antennal lobe to study how glomeruli respond to pheromones. For instance, in Spodoptera littoralis, calcium imaging has shown that the major pheromone component activates a specific, large glomerulus in the MGC (the cumulus). d-nb.infonih.gov This technique can also reveal how the presence of other compounds, such as plant volatiles, can suppress or modulate the calcium response to pheromones in specific glomeruli. nih.govnih.gov
Patch-clamp electrophysiology is a high-resolution technique used to study the ion channels within the membrane of a single neuron. semanticscholar.org By forming a tight seal between a glass micropipette and the neuronal membrane, it is possible to record the tiny electrical currents that flow through individual ion channels as they open and close. semanticscholar.orggoettingen-research-online.de While less commonly applied in situ for pheromone research due to technical challenges, patch-clamp studies on isolated olfactory neurons have been crucial for characterizing the fundamental biophysical properties of these cells, including their membrane potential, input resistance, and the types of ion channels they possess. semanticscholar.org This foundational knowledge is essential for understanding how the binding of a pheromone molecule to a receptor is transduced into an electrical signal.
Table 2: Advanced Neurophysiological Assessment Techniques
| Technique | Principle | Application to this compound Research |
| Calcium Imaging | Uses fluorescent indicators to visualize changes in intracellular calcium, a proxy for neural activity. rsc.orgfrontiersin.org | Maps the spatial pattern of glomerular activation in the MGC in response to E11-14:OAc and its blends; reveals interactions with other odorants. d-nb.infonih.gov |
| Patch-Clamp Electrophysiology | Records ionic currents flowing through individual channels in the membrane of a single neuron. semanticscholar.org | Characterizes the fundamental electrical properties and ion channels of olfactory neurons that detect pheromones. semanticscholar.orggoettingen-research-online.de |
Ecological Roles and Interspecies Communication Dynamics
Role as a Primary Sex Pheromone Component in Lepidopteran and Coleopteran Species
Trans-11-Tetradecenyl acetate (B1210297) is a crucial sex pheromone component for a variety of moth and beetle species. In many Lepidoptera, it is a key attractant released by females to lure conspecific males for mating. nih.gov For instance, it is a known sex attractant for the male green budworm, Choristoneura viridis. cambridge.org In the eastern spruce budworm, Choristoneura fumiferana, trans-11-tetradecenyl acetate is synthesized in the female's pheromone gland and serves as a direct precursor to the primary pheromone component, trans-11-tetradecenal. nih.gov This indicates its fundamental role in the biosynthetic pathway of the active sex pheromone. nih.gov
The compound's role extends to various other Lepidopteran families. In the Tortricidae family, particularly within the Archipini tribe, (E)- and (Z)-11-tetradecenyl acetates are predominant pheromone components. oup.com For example, in the currant bud moth, Euhyponomeutoides albithoracellus, a pest of black currants, both (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate have been identified as the main sex pheromone components, eliciting strong responses in male antennae. researchgate.net Similarly, it is a component of the sex pheromone of the lima bean pod borer, Etiella zinckenella, a significant agricultural pest. jircas.go.jp
While predominantly studied in Lepidoptera, the influence of this compound extends to other insect orders. For example, the nematode Pristionchus pacificus, which has a specific association with the oriental beetle, is attracted to the lepidopteran sex pheromone (E)-11-tetradecenyl acetate. nih.gov This highlights the compound's broader ecological significance beyond intraspecies communication in moths.
Species-Specific Pheromone Blend Ratios and Components
The specificity of chemical communication in insects often relies not on a single compound but on a precise blend of multiple components in specific ratios. This compound is frequently a part of such multicomponent pheromone systems, and its ratio relative to other compounds is critical for species recognition.
A classic example is the European corn borer, Ostrinia nubilalis, which exists in two distinct pheromone strains, the E-strain and the Z-strain. The E-strain utilizes a pheromone blend where this compound (E11-14:Ac) is the major component, typically in a ratio of 99:1 or 96:4 relative to the cis-isomer (Z11-14:Ac). researchgate.neteje.czplos.org Conversely, the Z-strain uses a blend dominated by the cis-isomer. eje.czresearchgate.net These specific ratios are crucial for attracting the correct mates within their respective populations. researchgate.netresearchgate.net Hybrids between these strains are known to produce an intermediate blend. researchgate.net
In the genus Choristoneura, different species utilize varying blends of 11-tetradecenyl compounds. For instance, Choristoneura orae uses a combination of cis- and this compound, along with trans-11-tetradecen-1-ol and trans-11-tetradecenal. cambridge.org The presence and ratio of these different functional groups (acetate, alcohol, and aldehyde) are thought to be a primary mechanism for regulating pheromone specificity and reproductive isolation among closely related Choristoneura species. nih.gov
The genus Adoxophyes also demonstrates the importance of blend ratios. Three Korean species of this genus all use (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate as major components, but in distinctly different ratios, which aids in species-specific mate attraction. nih.govresearchgate.net The addition of minor components, including (E)-11-tetradecenyl acetate, can further enhance or inhibit attraction depending on the species. nih.gov
The following table summarizes the pheromone blend composition for several species where this compound is a component.
| Species | Major Pheromone Components | Typical Ratio/Blend Information |
| Ostrinia nubilalis (E-strain) | (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate | ~99:1 or 96:4 E:Z researchgate.neteje.czplos.org |
| Ostrinia nubilalis (Z-strain) | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate | ~97:3 Z:E eje.czresearchgate.net |
| Choristoneura orae | (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecen-1-ol, (E)-11-Tetradecenal | Multi-component blend cambridge.org |
| Euhyponomeutoides albithoracellus | (E)-11-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate | Attraction is strong with a 1:1 blend; optimal attraction at 25:75 or 50:50 E:Z ratios. researchgate.net |
| Adoxophyes honmai | (Z)-9-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate, 10-methyldodecyl acetate, (E)-11-tetradecenyl acetate | Addition of (E)-11-tetradecenyl acetate to the binary blend of Z9- and Z11-14:OAc significantly increases male capture. nih.gov |
| Adoxophyes sp. | (Z)-9-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate, (E)-11-tetradecenyl acetate | (E)-11-tetradecenyl acetate has a strong antagonistic effect on male attraction. nih.gov |
| Etiella zinckenella | (Z)-9-Tetradecenyl acetate, (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate, Tetradecyl acetate | A binary blend of Z9-14:Ac and Z11-14:Ac is attractive in some geographic regions. jircas.go.jp |
Reproductive Isolation Mechanisms Based on Pheromone Composition
Differences in the composition of sex pheromones, including the specific isomers and their ratios, serve as a powerful pre-zygotic reproductive isolation mechanism among closely related insect species. This is particularly evident in sympatric species that might otherwise interbreed.
The Ostrinia genus provides a compelling case study. The European corn borer (O. nubilalis) with its E and Z strains, and the related Asian corn borer (O. furnacalis), which uses a blend of Z12- and E12-tetradecenyl acetate, are reproductively isolated primarily due to these differences in their pheromone communication systems. plos.orgpnas.org The distinct pheromone blends ensure that males are attracted specifically to females of their own species or strain, preventing hybridization. plos.orgmdpi.com The genetic basis for these differences in both pheromone production by females and response by males has been linked to specific gene loci. plos.orgmdpi.com
Similarly, within the genus Choristoneura, subtle variations in pheromone blends help maintain species boundaries. While many species use 11-tetradecenyl compounds, the specific blend of acetates, alcohols, and aldehydes is often unique to each species. nih.govoup.com For example, the identification of the specific pheromone components of C. orae helps to distinguish it from other Choristoneura species that feed on Pinaceae in the same geographic area. cambridge.org
In the case of three sympatric Adoxophyes species in Korea, reproductive isolation is maintained not only by the different ratios of the two major pheromone components but also by the differential effects of minor components. For instance, (E)-11-tetradecenyl acetate acts as a synergist for A. honmai but as a strong antagonist for Adoxophyes sp.. nih.gov This differential response to a shared minor component reinforces reproductive barriers.
The sibling species Spodoptera littoralis and Spodoptera litura both use Z9,E11-14:Ac as their major pheromone component, leading to some level of interspecific attraction. frontiersin.org However, differences in the full blend of minor components likely contribute to some degree of reproductive isolation. frontiersin.org This demonstrates that even with a shared major component, the complete pheromone bouquet is crucial for effective mate recognition.
Behavioral Responses to Pheromones: Flight Orientation and Mating Disruption Studies (Academic Focus)
The study of insect behavioral responses to pheromones, such as flight orientation in wind tunnels and field-based mating disruption, has provided valuable insights into the mechanisms of chemical communication and has led to practical applications in pest management.
Wind tunnel experiments allow for detailed observation of an insect's flight behavior in response to a controlled odor plume. Such studies have been instrumental in dissecting the role of individual pheromone components. For example, in the redbanded leafroller, Argyrotaenia velutinana, a specific ratio of cis- and this compound, along with dodecyl acetate, is required to elicit the full sequence of male mating behaviors. psu.edu Wind tunnel assays with Ostrinia nubilalis have shown that formate (B1220265) and propionate (B1217596) analogues of the natural pheromone can elicit significant upwind flight in males, demonstrating that the olfactory system can respond to structurally similar compounds. annualreviews.org
Mating disruption is a pest control technique that involves permeating the atmosphere with a synthetic pheromone to prevent males from locating females, thereby disrupting mating. openagrar.de The success of this technique relies on a thorough understanding of the insect's behavioral response to the pheromone. Field studies with the redbanded leafroller have shown that the natural pheromone blend is the most effective disruptant compared to individual components. psu.edu The development of controlled-release technologies for pheromones has been crucial for the practical application of mating disruption in agriculture. researchgate.net These strategies are seen as environmentally safer alternatives to conventional insecticides due to their species-specificity and non-toxic nature. openagrar.de
Evolutionary Biology of Trans 11 Tetradecenyl Acetate Signaling Systems
Phylogenetic Analysis of Pheromone Composition within Genera
Phylogenetic studies of moth genera that utilize tetradecenyl acetates reveal intricate patterns of pheromone evolution. Within the genera Ctenopseustis and Planotortrix, for instance, sibling species use distinct pheromone blends that differ primarily in the position of a double bond in the 14-carbon acetate (B1210297) backbone. plos.org These blends can contain up to three components desaturated at the Δ5, Δ7, Δ8, Δ9, or Δ10 positions. plos.org
In the genus Planotortrix, P. excessana employs a mix of (Z)-5-tetradecenyl acetate (Z5-14:OAc) and (Z)-7-tetradecenyl acetate (Z7-14:OAc). plos.org Its sibling species, P. octo, primarily uses (Z)-8-tetradecenyl acetate (Z8-14:OAc). plos.org Similarly, in Ctenopseustis, C. obliquana uses a blend of Z5-14:OAc and Z8-14:OAc, while its sibling, C. herana, uses only Z5-14:OAc. plos.org
The genus Ostrinia serves as a classic model for studying pheromone evolution. Most species in this genus, including the European corn borer (Ostrinia nubilalis) and the adzuki bean borer (Ostrinia scapulalis), use blends of (Z)-11- and (E)-11-tetradecenyl acetate. mdpi.complos.org However, the Asian corn borer (Ostrinia furnacalis) represents a significant deviation, utilizing a unique blend of (Z)- and (E)-12-tetradecenyl acetate. pnas.orgnih.gov This shift in the primary pheromone components highlights the evolutionary flexibility within the genus.
The European ermine moths of the genus Yponomeuta also exhibit interesting evolutionary patterns. While many sympatric species use (Z)- or (E)-11-tetradecenyl acetate as a major pheromone component, Yponomeuta rorellus uses the saturated analogue, tetradecyl acetate, as its sole pheromone component. nih.gov This suggests a loss of function in the desaturase enzyme in the evolutionary history of this species. nih.gov
Table 1: Pheromone Composition in Select Moth Genera
| Genus | Species | Major Pheromone Components |
| Planotortrix | P. excessana | (Z)-5-tetradecenyl acetate, (Z)-7-tetradecenyl acetate plos.org |
| P. octo | (Z)-8-tetradecenyl acetate plos.org | |
| Ctenopseustis | C. obliquana | (Z)-5-tetradecenyl acetate, (Z)-8-tetradecenyl acetate plos.org |
| C. herana | (Z)-5-tetradecenyl acetate plos.org | |
| Ostrinia | O. nubilalis (Z-strain) | 97:3 ratio of (Z)-11- to (E)-11-tetradecenyl acetate researchgate.netroyalsocietypublishing.org |
| O. nubilalis (E-strain) | 1:99 ratio of (Z)-11- to (E)-11-tetradecenyl acetate royalsocietypublishing.org | |
| O. furnacalis | (Z)-12-tetradecenyl acetate, (E)-12-tetradecenyl acetate pnas.orgnih.gov | |
| Yponomeuta | Y. rorellus | Tetradecyl acetate nih.gov |
Molecular Evolution of Pheromone Biosynthesis Genes
The biosynthesis of trans-11-tetradecenyl acetate and related compounds is a multi-step process involving several key enzymes, with desaturases playing a pivotal role. The evolution of the genes encoding these enzymes is central to the diversification of pheromone signals.
The desaturase gene family is subject to frequent gene duplication and loss, providing the raw genetic material for functional innovation. nih.gov This "birth-and-death" model of evolution is evident in the evolution of moth sex pheromone desaturases. pnas.org Phylogenetic analyses show that desaturase gene duplication events have occurred at various points in insect evolutionary history, giving rise to different desaturase groups with distinct specificities. pnas.org
In Drosophila, for example, recurrent gene duplication in the desaturase family has been linked to the diversification of cuticular hydrocarbon pheromones. nih.gov While gene duplication is frequent, gene loss is also common, leading to a dynamic evolutionary landscape. nih.gov
In the moth genus Ostrinia, the evolution of Δ11-desaturases is particularly complex. The genome of O. nubilalis contains multiple cryptic Δ11-desaturase genes linked to retroposons, in addition to the functional gene. nih.gov It is hypothesized that after an ancestral gene duplication, one copy was disrupted by a retroposon insertion, while the other evolved into the functional Z/E11-desaturase gene. nih.gov
Adaptive mutations in the coding sequences of biosynthesis enzymes can lead to significant changes in pheromone composition. In Ostrinia, allelic variation in a fatty-acyl reductase gene in O. nubilalis affects the enzyme's ability to reduce Z and E isomers of 11-tetradecenoate, resulting in the distinct pheromone blends of the Z and E races. oup.com A single amino acid polymorphism in a fatty-acyl reductase in the closely related O. furnacalis also impacts enzyme function. oup.com
The Δ11-desaturase gene in Ostrinia appears to have a slower evolutionary rate compared to the more specialized Δ14-desaturase gene, potentially due to functional constraints arising from its expression in both males and females for different purposes. nih.gov This suggests that the breadth of gene expression and the degree of specialization can influence the rate of evolution. nih.gov
Gene Duplication, Loss, and Functional Diversification of Desaturases
Coevolutionary Dynamics of Pheromone Production and Perception
For a chemical communication system to remain effective, changes in the production of a signal must be matched by corresponding changes in its perception. This coevolutionary process is fundamental to the evolution of pheromone signaling.
In Ostrinia, the evolution of pheromone production and perception is tightly linked. The Z and E strains of O. nubilalis not only produce different ratios of (Z)-11- and (E)-11-tetradecenyl acetate but also show corresponding preferences in male response. royalsocietypublishing.org While the genes for pheromone production and response are not genetically linked in O. nubilalis, models of asymmetric tracking have been proposed to explain their coevolution. pnas.org This model suggests that a significant mutation in female pheromone production can be subsequently tracked by changes in male response. pnas.org
The discovery of a Δ14-desaturase in O. nubilalis that is not normally expressed, but is the key enzyme for pheromone production in O. furnacalis, provides a mechanism for such a large shift in the female signal. pnas.orgnih.gov The pre-existence of olfactory receptors capable of detecting the novel components could facilitate the tracking of this new signal by males. nih.govd-nb.info
Mechanisms of Saltational Shifts in Pheromone Communication
Saltational shifts, or large and sudden changes, in pheromone communication systems can drive rapid speciation. One proposed mechanism for such shifts is the activation of a previously silent or "cryptic" gene. nih.govpnas.org
The evolution of the Asian corn borer, O. furnacalis, from an ancestor of the European corn borer, O. nubilalis, is a prime example. nih.gov Research has shown that the gene for the Δ14-desaturase, which is responsible for the unique (Z)- and (E)-12-tetradecenyl acetate blend in O. furnacalis, exists as a non-functional pseudogene in O. nubilalis. nih.gov Conversely, the gene for the Δ11-desaturase used by O. nubilalis is present but not expressed in O. furnacalis. nih.gov The activation of the dormant Δ14-desaturase gene in an ancestral population likely led to a major shift in the pheromone blend, initiating a path towards speciation. mdpi.comnih.govpnas.org
This switch in desaturase gene expression provides a powerful mechanism for creating a novel pheromone signal, which, if tracked by male response, can lead to reproductive isolation. pnas.orgnih.govd-nb.info
Intraspecific Polymorphism and Speciation Events
Intraspecific polymorphism in pheromone signals, where different individuals within a species produce different pheromone blends, can be a precursor to speciation. The two pheromone races of the European corn borer, Ostrinia nubilalis, are a well-studied example of this phenomenon. nih.gov The "Z-strain" and "E-strain" are defined by the different isomeric ratios of 11-tetradecenyl acetate they produce, leading to positive assortative mating. researchgate.netnih.gov This difference in pheromone production is controlled by a single autosomal locus corresponding to the fatty acyl reductase gene. royalsocietypublishing.org
In some cases, hybridization between closely related species or strains with different pheromone systems can occur, although it may be limited. nih.govresearchgate.net For instance, while ethological isolation between the pheromone strains of O. nubilalis and between O. nubilalis and O. furnacalis is strong, rare males can be attracted to the pheromone blends of related species, and hybrid formation is possible. nih.govresearchgate.net
The evolution of distinct pheromone blends in closely related species, such as those in the Ctenopseustis and Planotortrix genera, is associated with differential regulation of the same desaturase gene. plos.org This suggests that changes in gene regulation are a key mechanism driving pheromone diversification and, ultimately, speciation. plos.org
Advanced Analytical Techniques for Detection and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for both the qualitative and quantitative analysis of trans-11-tetradecenyl acetate (B1210297). nist.govnist.govfrontiersin.orgsielc.com This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry. etamu.edu
In a typical GC-MS analysis, the volatile acetate is separated from other components in a sample mixture based on its retention time as it passes through a capillary column. etamu.edu The retention time is a characteristic property of the compound under specific chromatographic conditions. etamu.edu For instance, in the analysis of insect pheromone gland extracts, trans-11-tetradecenyl acetate can be separated from its geometric isomer, (Z)-11-tetradecenyl acetate, and other related compounds. researchgate.netbioone.orgfortuneonline.org
Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment into a predictable pattern of charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. etamu.edu For tetradecenyl acetates, characteristic fragment ions are often observed at m/z 194, corresponding to the loss of an acetic acid molecule ([M-60]⁺), and m/z 61, indicative of the protonated acetic acid fragment ([CH₃COOH+H]⁺). mdpi.comresearchgate.netunirioja.es The NIST WebBook provides reference mass spectra for this compound, which can be used for library matching and confirmation. nist.govnist.gov
Quantitative analysis using GC-MS can be performed by creating a calibration curve with standards of known concentrations or by using an internal standard. science.gov This allows for the determination of the exact amount of this compound present in a sample, which is crucial for understanding pheromone blend ratios.
Table 1: GC-MS Data for this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₃₀O₂ | nist.govnih.gov |
| Molecular Weight | 254.41 g/mol | nih.gov |
| CAS Registry Number | 33189-72-9 | nist.govnist.govnih.govglentham.com |
| Key Mass Spectral Fragments (m/z) | 194 ([M-60]⁺), 61 ([CH₃COOH+H]⁺) | mdpi.comresearchgate.netunirioja.es |
| NIST Main Library Number | 130795 | nih.gov |
Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactive Component Screening
Gas chromatography-electroantennographic detection (GC-EAD) is a highly sensitive and specific technique used to identify which compounds in a complex volatile mixture are biologically active, meaning they can be detected by an insect's antenna. frontiersin.orgeje.cz This method is invaluable for pinpointing the active pheromone components in an insect's gland extract. mdpi.comagriscigroup.us
In a GC-EAD system, the effluent from the gas chromatography column is split. One portion goes to a standard GC detector, such as a flame ionization detector (FID), which records the chemical profile of the sample. The other portion is directed over a live insect antenna, which acts as a biological detector. eje.cz When a compound that the antenna's olfactory receptor neurons can detect elutes from the column, it triggers a measurable electrical response (a depolarization), which is recorded as a peak on the EAD trace. frontiersin.org
By comparing the retention times of peaks on the FID chromatogram with the responses on the EAD trace, researchers can identify the specific compounds that are "EAD-active." bioone.orgmdpi.com This technique has been instrumental in identifying this compound as a key bioactive component in the pheromone blends of numerous moth species. researchgate.netbioone.orgfortuneonline.org For example, in studies on the European corn borer (Ostrinia nubilalis) and the citrus fruit borer (Citripestis sagittiferella), GC-EAD analysis of female gland extracts revealed that male antennae showed strong responses to peaks corresponding to this compound. fortuneonline.orgeje.cz
Table 2: Representative GC-EAD Findings for Tetradecenyl Acetates
| Insect Species | Bioactive Compound(s) Identified | Key Finding | Reference |
|---|---|---|---|
| Archips strojny | (Z)-11-tetradecenyl acetate, (Z)-11-tetradecenyl alcohol | Two EAD-active components were detected in female gland extracts. | mdpi.comnih.gov |
| Euhyponomeutoides albithoracellus | (E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate | Male antennae responded strongly to both isomers. | researchgate.net |
| Archips goyerana | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-tetradecen-1-ol | Male antennae were sensitive to four compounds in female extracts. | bioone.org |
Chemical Derivatization Techniques for Structural Confirmation (e.g., Dimethyl Disulfide Adducts)
While GC-MS can provide the molecular weight and fragmentation pattern of a compound, determining the precise location of double bonds within an unsaturated molecule like this compound often requires additional structural confirmation techniques. Chemical derivatization is a powerful approach where the analyte is reacted to form a new compound with mass spectral properties that make the original structure easier to elucidate. sci-hub.se
The formation of dimethyl disulfide (DMDS) adducts is a widely used method for locating double bonds in mono-unsaturated acetates. sci-hub.se In this reaction, the pheromone extract is treated with DMDS in the presence of an iodine catalyst. fortuneonline.orgmdpi.com The DMDS adds across the double bond of the tetradecenyl acetate. sci-hub.se
When the resulting DMDS adduct is analyzed by GC-MS, it fragments in a predictable manner. The key fragmentation occurs at the carbon-carbon bond that was originally the double bond, between the two newly added methylthio (-SCH₃) groups. sci-hub.se The masses of the resulting fragment ions directly reveal the position of the original double bond. For an 11-tetradecenyl acetate, the DMDS adduct will have a molecular ion (M⁺) at m/z 348. The diagnostic fragment ions will appear at m/z 259 and 89, confirming the double bond was at the 11th carbon position. fortuneonline.orgmdpi.com This technique has been successfully applied to confirm the structure of this compound in various insect pheromone analyses. fortuneonline.orgdpi.qld.gov.au
Table 3: Mass Spectral Data for DMDS Adduct of 11-Tetradecenyl Acetate
| Feature | m/z Value | Interpretation | Reference |
|---|---|---|---|
| Molecular Ion (M⁺) | 348 | Mass of the DMDS adduct of C₁₄ acetate. | fortuneonline.orgmdpi.com |
| Key Fragment Ion A | 259 | Fragment containing the acetate functional group. | fortuneonline.orgmdpi.com |
| Key Fragment Ion B | 89 | Fragment containing the terminal alkyl chain. | mdpi.com |
Advanced Chromatographic Separations for Stereoisomer Resolution
This compound is one of two geometric isomers, the other being (Z)-11-tetradecenyl acetate. These stereoisomers often occur together in natural pheromone blends, and their relative ratio can be critical for biological activity. Therefore, their accurate separation and quantification are essential.
Advanced gas chromatography techniques, utilizing columns with different polarities, are employed to resolve these isomers. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5), can often provide baseline separation of (E) and (Z) isomers of tetradecenyl acetates. mdpi.com For more challenging separations, or for confirmation, columns with higher polarity, such as those with a biscyanopropyl polysiloxane stationary phase (e.g., DB-23), can be used. mdpi.com The different interactions of the isomers with the stationary phase lead to different retention times, allowing for their separation and individual quantification.
High-performance liquid chromatography (HPLC) can also be used for the analysis and separation of these isomers. Reverse-phase HPLC methods, using columns like Newcrom R1 or C18 with a mobile phase of acetonitrile (B52724) and water, have been developed for the analysis of (Z)-11-tetradecenyl acetate and can be adapted for the trans isomer. sielc.comsielc.com These methods are scalable and can be used for preparative separation to isolate pure isomers for further study. sielc.com
Application of Isotope-Labeled Standards in Quantitative Analysis
For highly accurate and precise quantification of this compound, especially at the trace levels found in biological samples, the use of isotope-labeled internal standards is the gold standard. isc-science.comd-nb.info This technique, known as isotope dilution analysis (IDA) or stable isotope dilution method (SIDM), is considered a primary measurement method due to its high metrological accuracy. isc-science.comd-nb.info
In this approach, a known amount of a synthesized version of this compound, in which one or more atoms (typically hydrogen or carbon) have been replaced with a heavy isotope (e.g., deuterium (B1214612) ²H or carbon-¹³C), is added to the sample at the beginning of the extraction process. d-nb.infothermofisher.com This "isotopically enriched" standard is chemically identical to the natural analyte and will therefore behave identically during sample preparation, extraction, and chromatographic analysis. isc-science.com
During GC-MS analysis, the mass spectrometer can easily distinguish between the natural (light) analyte and the isotope-labeled (heavy) internal standard because of their mass difference. By measuring the ratio of the signal from the natural analyte to the signal from the known amount of the added internal standard, the exact quantity of the analyte in the original sample can be calculated with high precision. wikipedia.org This method effectively corrects for any loss of analyte that may occur during the analytical procedure, leading to highly reliable quantitative results. isc-science.comd-nb.info Isotope dilution analysis can significantly reduce the uncertainty of measurement results in GC analysis. wikipedia.org
Enzymatic Biotransformation and Degradation of Trans 11 Tetradecenyl Acetate
Role of Odorant Degrading Enzymes (ODEs) in Olfactory Clearance
Odorant Degrading Enzymes (ODEs) are a diverse group of enzymes found in the sensillar lymph of insect antennae, the primary site of olfaction. d-nb.info Their main function is to rapidly metabolize and inactivate odorant molecules, including pheromones, after they have interacted with olfactory receptors. d-nb.infowikipedia.org This enzymatic degradation prevents the continuous stimulation of olfactory neurons, which would otherwise lead to sensory adaptation and an inability to respond to new chemical cues. d-nb.infoufro.cl By clearing the sensory environment, ODEs maintain the sensitivity of the olfactory system, a process vital for tracking fluctuating pheromone plumes during mate location. ufro.cl
The process of olfactory clearance begins when hydrophobic odorant molecules, like trans-11-tetradecenyl acetate (B1210297), enter the aqueous sensillar lymph through pores in the sensilla. wur.nl They are then typically bound and transported by Odorant-Binding Proteins (OBPs) to the olfactory receptors on the dendrites of olfactory neurons. wur.nl After receptor activation and signal transduction, ODEs, such as esterases, hydrolyze the pheromone molecules into inactive metabolites. wikipedia.orgfrontiersin.org This rapid inactivation is essential for the temporal resolution of the olfactory system, allowing insects to perceive the intermittent nature of a pheromone trail and navigate towards its source effectively. frontiersin.org
Characterization of Antennal Esterases (AEsts)
Antennal Esterases (AEsts) are a prominent family of ODEs, specifically carboxylesterases (CCEs), that are responsible for the degradation of acetate-containing pheromones, a common class of semiochemicals in Lepidoptera. frontiersin.orgnih.gov Research has focused on identifying and characterizing these enzymes to understand their role in pheromone perception. AEsts are often found in high concentrations in the antennae, particularly in the sensilla responsible for detecting pheromones. wur.nlfrontiersin.org Their expression can be sex-specific, with higher levels often observed in male antennae, correlating with their role in detecting female-emitted sex pheromones. frontiersin.orgnih.gov
These enzymes are generally soluble and located in the extracellular sensillar lymph, positioning them ideally to intercept and degrade pheromone molecules. wur.nl The characterization of AEsts involves a combination of molecular cloning, expression analysis, and functional assays to determine their substrate specificity and kinetic properties.
Kinetic Studies of Pheromone Degradation by Recombinant Enzymes
To precisely understand the efficiency and specificity of AEsts, researchers produce these enzymes in recombinant systems and perform kinetic studies. These in vitro assays measure key enzymatic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat) or maximal velocity (Vmax).
In the eastern spruce budworm, Choristoneura fumiferana, an acetate esterase has been identified that hydrolyzes both trans- and cis-11-tetradecenyl acetate. researchgate.net Kinetic analysis of this esterase revealed a slight preference for the trans isomer. researchgate.net
| Substrate | Km (µM) | Vmax (pmol/min per gland) |
|---|---|---|
| trans-11-Tetradecenyl acetate | 0.3 | 80 |
Data sourced from a study on the in vitro biosynthesis and degradation of the spruce budworm sex pheromone. researchgate.net
Similarly, a study on a recombinant antennally-expressed carboxylesterase from the light-brown apple moth, Epiphyas postvittana (EposCCE24), determined its kinetic parameters for both the (E)- and (Z)-isomers of 11-tetradecenyl acetate. nih.gov
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
|---|---|---|
| (E)-11-Tetradecenyl acetate | 128.4 ± 19.5 | 1.5 ± 0.1 |
| (Z)-11-Tetradecenyl acetate | 152.3 ± 27.5 | 1.3 ± 0.1 |
Data represents the mean (± SEM) from three biological replicates. nih.gov
These kinetic studies demonstrate that AEsts can rapidly degrade pheromones at physiologically relevant concentrations, with some enzymes showing high efficiency (low Km values). researchgate.net The turnover rates observed are often high enough to support the rapid signal termination required for tracking pheromone plumes in flight. frontiersin.org
Structural Biology of Esterases (e.g., X-ray Crystallography of Binding Pockets)
The substrate specificity of AEsts is determined by the three-dimensional structure of their active site, particularly the binding pocket that accommodates the pheromone molecule. nih.gov While specific X-ray crystallography data for an esterase in complex with this compound is not widely available, general structural features of insect carboxylesterases have been elucidated. nih.govnih.govsemanticscholar.org
These enzymes typically belong to the α/β hydrolase fold family. nih.gov Structural analyses reveal a catalytic triad, commonly composed of Serine, Histidine, and a carboxylic acid (Aspartate or Glutamate), which is essential for the hydrolysis of the ester bond. nih.govsemanticscholar.org The binding pocket itself is a hydrophobic cavity, and its size, shape, and the nature of the amino acid residues lining it dictate which substrates can bind and be efficiently degraded. nih.gov For instance, the structure of EposCCE24 from the light-brown apple moth was solved to a resolution of 2.43 Å, revealing characteristics of the enzyme's binding pocket that help explain its substrate specificity. nih.gov The ability to degrade various acetate-ester-containing molecules, including pheromones and plant volatiles, suggests that the binding pocket is somewhat broadly tuned based on the physical properties of the substrate rather than its specific biological role. nih.gov
In Vivo Metabolism and Pheromone Inactivation Pathways
In vivo studies are crucial for confirming the physiological relevance of enzymatic degradation pathways identified through in vitro experiments. In some insect species, acetate esters like this compound are not only the active pheromone component but can also serve as a precursor in the biosynthesis of other pheromone components.
In the eastern spruce budworm, Choristoneura fumiferana, the primary sex pheromone is an aldehyde, (E/Z)-11-tetradecenal. researchgate.netnih.gov However, the pheromone gland contains a large amount of this compound. researchgate.net In vivo labeling studies have shown that this acetate is synthesized within the gland and is specifically degraded during the period of pheromone release. nih.govbac-lac.gc.ca This indicates that this compound acts as a stored precursor, which is hydrolyzed by an acetate esterase to trans-11-tetradecenol, and then oxidized by an alcohol oxidase to form the final aldehyde pheromone. researchgate.netbac-lac.gc.ca
The metabolic pathway in the pheromone gland of C. fumiferana can be summarized as follows:
This compound → (Acetate Esterase) → trans-11-Tetradecenol → (Alcohol Oxidase) → trans-11-Tetradecenal researchgate.netbac-lac.gc.ca
Topical application of radiolabeled tetradecanyl acetate onto the gland of living insects resulted in the formation of the corresponding alcohol and carboxylic acid, confirming that these degradative enzymes are functional in vivo. researchgate.net This dual role of this compound as both a signal molecule (in some species) and a biosynthetic precursor (in others) highlights the complexity of pheromone metabolism.
Impact of Degradation on Olfactory Sensitivity and Receptor Resetting
The rapid degradation of pheromones like this compound by ODEs is fundamental for maintaining the high sensitivity and temporal resolution of the insect olfactory system. frontiersin.orgnih.gov While navigating a pheromone plume, a male moth encounters pockets of high pheromone concentration interspersed with clean air. nih.gov The ability to detect these rapid fluctuations is critical for successful upwind flight towards the female.
If pheromone molecules were not quickly removed from the sensillar lymph, they would accumulate, leading to prolonged receptor activation and a state of adaptation or desensitization. ufro.cl This would effectively "blind" the insect to subsequent pheromone pulses, hindering its ability to track the signal. Studies have estimated that in the presence of efficient AEsts, the half-life of a pheromone molecule within the sensillum can be in the millisecond range, which is consistent with the rapid reaction times observed in insect behavior. frontiersin.orgnih.gov
By preventing receptor saturation and ensuring a rapid return to a baseline state, pheromone degradation allows for the olfactory system to be constantly reset. nih.gov This resetting mechanism ensures that each new encounter with a pheromone filament is detected as a distinct event, providing the necessary temporal information for the central nervous system to guide the insect's flight path. nih.gov Therefore, the enzymatic biotransformation of this compound is not merely a catabolic process but an integral part of the dynamic mechanism of olfactory signal perception.
Future Research Directions and Unanswered Questions
Unraveling Undiscovered Biosynthetic Genes and Regulatory Networks
The biosynthetic pathway leading to trans-11-Tetradecenyl acetate (B1210297) involves a series of enzymatic steps, including desaturation, chain-shortening, reduction, and acetylation. While key enzymes like specific desaturases and fatty acyl reductases (FARs) have been identified in some species, the complete genetic toolkit and its regulation are not fully understood. pnas.orgplos.org A major challenge is to identify all the genes involved, from the initial fatty acid synthesis to the final acetylation. The regulation of this pathway is particularly complex, often controlled by neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN). numberanalytics.com However, the downstream signaling cascade and the transcription factors that directly control the expression of biosynthetic genes remain largely unknown. researchgate.net Future studies must focus on identifying these regulatory elements and understanding how they orchestrate the precise timing and ratio of pheromone production. numberanalytics.com The evolution of these pathways is also an area of intense interest; research suggests that moth sex-pheromone desaturase genes evolve through a "birth-and-death" process, where gene duplication creates new functional possibilities, potentially leading to speciation. nih.govpnas.org
Table 1: Potential Research Targets in Pheromone Biosynthesis and Regulation
| Research Target | Key Unanswered Questions | Potential Methodologies |
| Novel Biosynthetic Genes | Are there additional, undiscovered enzyme families involved in modifying the fatty acid precursor? | Comparative genomics, Transcriptome sequencing (RNA-seq) of pheromone glands, Gene-silencing (RNAi). |
| Regulatory Transcription Factors | What specific transcription factors bind to the promoters of desaturase and reductase genes? | Yeast one-hybrid (Y1H) screening, Chromatin immunoprecipitation sequencing (ChIP-seq). |
| PBAN Signaling Cascade | What are the intermediate signaling molecules and protein kinases that translate the PBAN signal into gene expression? | Phosphoproteomics, Kinase activity assays, CRISPR/Cas9 gene editing. |
| Epigenetic Control | Does DNA methylation or histone modification play a role in regulating pheromone gene expression over the insect's lifetime? | Bisulfite sequencing, Histone modification analysis. |
Mechanistic Insights into Receptor-Ligand Interactions at Atomic Resolution
For trans-11-Tetradecenyl acetate to elicit a behavioral response, it must be detected by specific olfactory receptors (ORs) on the male moth's antennae. nih.gov A critical frontier in pheromone science is to understand how this molecule binds to its receptor at an atomic level. This requires high-resolution structural data of the pheromone receptor, both in its unbound state and when complexed with the pheromone. These receptors are membrane-bound proteins, which are notoriously difficult to crystallize for X-ray crystallography. pnas.org Emerging techniques like cryogenic electron microscopy (Cryo-EM) offer a promising alternative. Understanding the precise three-dimensional fit between this compound and its receptor will reveal the basis of its specificity and sensitivity and could explain how even minor changes in pheromone structure are discriminated. researchgate.netplos.org Furthermore, research indicates that pheromone-binding proteins (PBPs) in the sensillar lymph undergo pH-dependent conformational changes that are crucial for binding the pheromone and releasing it at the receptor surface. pnas.org Elucidating the structure of the entire receptor complex, including associated proteins like the olfactory receptor co-receptor (Orco), is a key goal. nih.gov
Advanced Computational Modeling of Pheromone-Protein Dynamics
Complementing structural biology, advanced computational modeling provides a powerful tool to simulate the dynamic interactions between this compound and its associated proteins. nih.gov Molecular dynamics (MD) simulations can model the journey of the pheromone molecule from its initial binding to a Pheromone-Binding Protein (PBP) in the sensillar lymph, its transport across the aqueous space, and its eventual interaction and activation of the olfactory receptor. plos.orgplos.org These simulations can predict binding affinities, map the energetic landscapes of these interactions, and reveal the allosteric changes in protein conformation that trigger the neural signal. mdpi.com For example, modeling can help explain how the C-terminus of the PBP might act as a "lid" on the binding pocket, opening to release the pheromone under specific pH conditions near the receptor membrane. pnas.orgplos.org Such models, validated by experimental data, can accelerate the design of novel agonists or antagonists for pest control without the need for extensive chemical synthesis and bioassays. nih.govmolbiolcell.org
Investigation of Environmental Factors Influencing Pheromone Stability and Degradation in Natural Systems
Once released into the environment, the this compound signal is not static. Its chemical integrity and persistence are influenced by a host of environmental factors. nih.gov Abiotic factors such as UV radiation from sunlight, temperature, and humidity can degrade the pheromone molecule, potentially altering its structure and reducing its efficacy. nih.govnih.govsemios.com For instance, studies on other pheromones have shown that increased temperatures can accelerate degradation and reduce the half-life of lures used in pest management. nih.gov Biotic factors, such as oxidation by reactive oxygen species in the air or microbial degradation on surfaces, can also break down the signal. biorxiv.org Future research must quantify the degradation rates of this compound under various realistic environmental scenarios. This knowledge is crucial for optimizing the design and deployment of pheromone-based pest control products, ensuring a stable and effective release profile that accounts for local climatic conditions. nih.govplantarchives.org
Comparative Genomic and Proteomic Studies Across Diverse Taxa
This compound is used by a range of moth species, sometimes as a major component and other times as a minor one. This diversity provides a natural experiment in evolution. Comparative genomics and proteomics can be used to explore how the genetic and protein machinery for producing and detecting this specific molecule has evolved across different species and populations. nih.govfrontiersin.org By comparing the genomes of closely related species that use different pheromone blends, researchers can pinpoint gene gains, losses, or changes in sequence that correlate with the use of this compound. oup.com This approach can be applied to the entire chemosensory system, from the biosynthetic enzymes in the female pheromone gland to the olfactory receptors and PBPs in the male antennae. mdpi.com Such studies can reveal whether the evolution of new signals is driven by changes in biosynthesis or if changes in reception evolve first, helping to solve the long-standing "chicken-and-egg" problem of how new specific communication channels evolve. researchgate.netdokumen.pub
Table 2: Hypothetical Framework for a Comparative Genomic Study
| Species Group | Pheromone Profile | Research Question | Genomic/Proteomic Approach |
| Group A: Sister Species | Species 1 uses Z11-14:OAc & E11-14:OAc. Species 2 uses Z9-14:OAc. | What genetic changes led to the shift away from using the C14 acetate backbone? | Whole-genome sequencing to identify mutations in desaturase/reductase genes. Proteomics of pheromone glands to compare enzyme expression levels. |
| Group B: Geographic Races | Race 1 (Z-strain) uses >95% Z11-14:OAc. Race 2 (E-strain) uses >95% E11-14:OAc. | What are the specific mutations in the desaturase gene causing the different isomeric ratios? | Targeted sequencing of desaturase gene loci. Functional expression of enzyme variants in yeast. |
| Group C: Distantly Related | Both species independently evolved the use of Z11-14:OAc. | Did the biosynthetic and receptor pathways evolve convergently using the same or different genes? | Phylogenetic analysis of OBP, OR, desaturase, and reductase gene families. |
Q & A
Q. How is trans-11-Tetradecenyl acetate quantified in pheromone blends, and what methodological standards ensure accuracy?
Quantification typically employs gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) to correct for matrix effects. For example, studies on Archips podana used synthetic blends of cis- and trans-isomers in specific ratios (e.g., 1:1 or 63:37) to validate trap catches, ensuring chromatographic separation of isomers . Calibration curves derived from pure synthetic standards are critical for precision.
Q. What is the role of this compound in moth communication, and how are its behavioral effects tested?
The compound often acts as an inhibitory or synergistic component in multicomponent pheromone systems. For instance, in A. velutina, increasing the trans-isomer ratio reduces male attraction, verified through field trapping experiments with synthetic blends . Laboratory bioassays, such as wind tunnel assays, measure activation, flight initiation, and source localization to quantify dose-dependent behavioral responses .
Q. What biosynthetic pathways produce this compound in moths?
Biosynthesis involves Δ11-desaturases acting on palmitic or stearic acid precursors, followed by chain-shortening via β-oxidation and acetylation by fatty acid reductases (FARs) and acetyltransferases. Isotopic labeling (e.g., -acetate) in Spodoptera litura pheromone glands confirms enzymatic steps, while RNAi knockdown of desaturase genes disrupts production .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in optimal cis/trans isomer ratios for pheromone-mediated trapping?
Discrepancies (e.g., 1:1 vs. 63:37 ratios in Archips podana vs. A. velutina ) require dose-response analyses across geographic populations. Statistical models (e.g., generalized linear mixed-effects models) can isolate environmental or genetic variables. Coupled with antennal electrophysiology (EAG), researchers can correlate sensory neuron responses with field data to identify adaptive variations .
Q. What methodologies elucidate the molecular interactions between this compound and chemosensory proteins (CSPs)?
Fluorescence competitive binding assays using recombinant CSPs (e.g., MmedCSP3 in Microplitis mediator) quantify dissociation constants (). For example, this compound binds MmedCSP3 with , indicating its role in host localization by parasitoids . Structural modeling (e.g., molecular docking) further identifies binding pocket residues critical for ligand specificity.
Q. How do environmental factors influence the stability and degradation of this compound in field applications?
Field degradation studies employ HPLC to track compound half-life under UV exposure, humidity, and temperature. For instance, U.S. EPA guidelines for pheromone-based pesticides mandate stability testing via accelerated aging protocols, with degradation products identified via LC-MS/MS .
Q. What genetic tools are used to manipulate this compound production in pest species?
CRISPR-Cas9 knockout of desaturase or FAR genes in model species (e.g., Spodoptera frugiperda) disrupts pheromone biosynthesis. qPCR with the method validates transcriptional changes, using reference genes like RPS3 for normalization .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., isomer ratios), meta-analyses of published datasets combined with population genetics (e.g., SNPs in desaturase loci) can identify ecological or evolutionary drivers .
- Data Presentation : Raw GC-MS data should include retention indices, mass spectra matches (NIST database), and error margins for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
